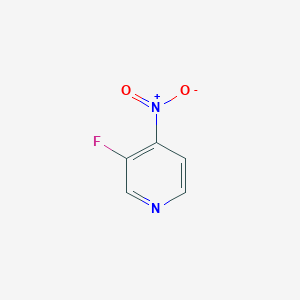

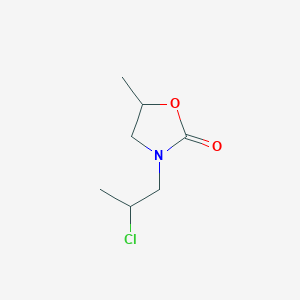

3-氟-4-硝基吡啶

描述

3-Fluoro-4-nitropyridine is a compound of interest in the field of organic chemistry due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

- Kuduk, Dipardo, and Bock (2005) reported an efficient method for synthesizing fluoropyridines via fluorodenitration, which is applicable to nitro-substituted pyridines (Kuduk, Dipardo, & Bock, 2005).

- Brugarolas et al. (2016) described the direct fluorination of pyridine N-oxides to produce meta fluorinated pyridines, including 3-fluoro-4-nitropyridine (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).

- Culshaw et al. (2012) developed a method for the substitution of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines (Culshaw et al., 2012).

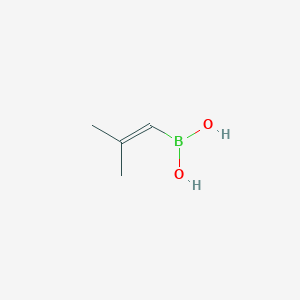

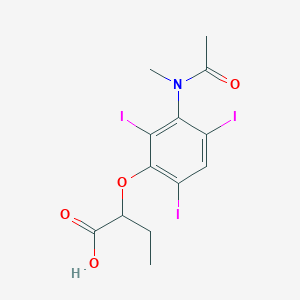

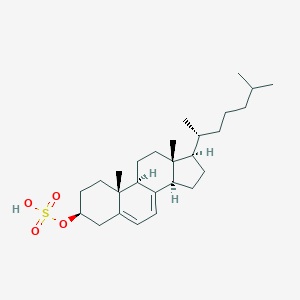

Molecular Structure Analysis

- Bryndal et al. (2012) conducted studies on the crystal structures of nitropyridines, which can provide insights into the molecular structure of 3-fluoro-4-nitropyridine (Bryndal et al., 2012).

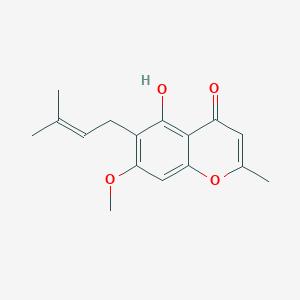

Chemical Reactions and Properties

- Kuhnast et al. (2008) synthesized FPyKYNE, a fluoropyridine-based structure, highlighting the versatility of fluoropyridines in chemical syntheses (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).

- Dong et al. (2021) developed a method for the synthesis of highly functionalized 4-fluoropyridines, demonstrating the reactivity of fluoropyridines in cycloaddition reactions (Dong et al., 2021).

Physical Properties Analysis

- The physical properties of 3-fluoro-4-nitropyridine can be inferred from studies on similar fluorinated pyridines, such as those by Kuduk et al. (2005), who focused on the synthesis and properties of fluoropyridines (Kuduk, Dipardo, & Bock, 2005).

Chemical Properties Analysis

- The chemical properties of 3-fluoro-4-nitropyridine, such as its reactivity in various chemical reactions, can be understood through studies like those of Dong et al. (2021), which explore the reactivity of fluoropyridines in creating diverse chemical structures (Dong et al., 2021).

科学研究应用

合成与反应

四丁基铵盐诱导的硝基吡啶脱硝反应报道了一种通过四丁基铵氟化物(TBAF)介导的氟脱硝反应有效合成氟吡啶的方法。该反应对于2-或4-位取代的硝基吡啶效果良好,以其普适性和在温和条件下进行的特点而闻名。此外,已经证明硝基吡啶可以在相应四丁基铵物种(Kuduk, Dipardo, & Bock, 2005)存在下发生羟基和甲氧基脱硝,扩展了这些反应的多样性。

合成间位取代的[18F]3-氟-4-氨基吡啶直接对吡啶N-氧化物进行亲核氟化,解决了在吡啶上进行氟化反应,尤其是在间位的挑战。该方法在室温下产生了3-氟-4-硝基吡啶N-氧化物,后经催化氢化转化为3-氟-4-氨基吡啶,适用于与氟-18标记,表明其在合成用于制药和放射性药物应用的氟吡啶方面的潜力(Brugarolas, Freifelder, Cheng, & DeJesus, 2016)。

合成4-乙氧羰基(氰基)-β-咔啉一项研究探讨了使用4-芳基-3(5)-偶氮吡啶的热解合成4-乙氧羰基(氰基)-1,3-二甲基-β-咔啉。该研究揭示了合成化合物的光学和降糖特性。值得注意的是,其中一种含氟原子的β-咔啉表现出显著的降糖作用,突显了这些化合物在医药应用中的潜力(Proshchenkova et al., 2021)。

3-氟-2-硝基吡啶的取代通过用各种含氮杂环和脂肪胺取代3-氟-2-硝基吡啶实现了合成3-取代的2-氨基吡啶的显著合成方法。该过程在中等温度下进行,具有区域选择性和合理的产率特点(Culshaw et al., 2012)。

硝基苯胺和硝基吡啶的合成

通过三组分环转化实现了各种硝基化合物的有效合成,包括硝基吡啶和硝基苯胺,这些化合物在制药和农药生产中作为中间体。该方法适用于不同底物,突显了其多功能性和在各种化学合成应用中的潜力(Le & Nishiwaki, 2018)。

安全和危害

3-Fluoro-4-nitropyridine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust and to avoid contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this chemical .

未来方向

The use of pyridine N-oxides for the preparation of fluoropyridines, such as 3-Fluoro-4-nitropyridine, is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals . The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years .

属性

IUPAC Name |

3-fluoro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFITFKCBAVEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376565 | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-nitropyridine | |

CAS RN |

13505-01-6 | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13505-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)